molecular formula C21H25NO2 B5662885 2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide

2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide

Cat. No. B5662885
M. Wt: 323.4 g/mol
InChI Key: BALSIKGNZVYMFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds structurally related to "2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide" has highlighted methodologies for their synthesis. One method involves the acetylation, esterification, and ester interchange steps to produce related acetamide compounds, demonstrating a general approach to synthesizing complex acetamides with potential anticonvulsant activities (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The crystal structure analysis of similar acetamide derivatives reveals insights into their molecular conformations. For instance, compounds with the acetamido moiety exhibit linearly extended or slightly bent conformations due to variations in hydrogen bonding and packing interactions (Camerman et al., 2005).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, leading to the formation of heterocycles and other derivatives. Silylation reactions involving related N-(hydroxyphenyl)acetamides result in the creation of silaheterocyclic compounds, demonstrating the versatility of these acetamides in synthetic chemistry (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystal structures, have been characterized. For example, the crystallization of p-methoxyphenyl related compounds in specific space groups highlights the impact of molecular interactions on the physical properties of these substances (Analytical Sciences, 2006).

Chemical Properties Analysis

The chemical properties of "2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide" and its analogs, such as reactivity, stability, and interaction with other chemical entities, can be inferred from studies on similar compounds. For instance, modifications to the molecular structure of acetamides have been shown to influence their antifungal and corrosion inhibition activities, suggesting a wide range of potential chemical behaviors and applications (Li & Yang, 2009); (Nasser & Sathiq, 2017).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-24-19-11-9-17(10-12-19)15-20(23)22-16-21(13-5-6-14-21)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALSIKGNZVYMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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